molecular formula C11H16BrNO4 B594604 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine CAS No. 1315545-08-4

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine

Cat. No.: B594604
CAS No.: 1315545-08-4
M. Wt: 306.156
InChI Key: KCKAUDGEGPHMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Chemical Classification

The development of halogenated pyridine derivatives traces its origins to early twentieth-century heterocyclic chemistry research, where scientists first recognized the potential of introducing halogen atoms into aromatic nitrogen-containing rings. Pyridine itself, discovered in 1849, has served as the foundational scaffold for numerous synthetic modifications, with brominated derivatives emerging as particularly valuable intermediates in pharmaceutical synthesis. The introduction of polyether chains, such as the 2-(2-methoxyethoxy)ethoxy substituent found in this compound, represents a more recent development in medicinal chemistry, reflecting the growing understanding of how such modifications can enhance solubility and bioavailability properties.

The chemical classification of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine places it within the heterocyclic aromatic compound family, specifically as a substituted pyridine derivative. This compound belongs to the broader category of halogenated heterocycles, which are characterized by the presence of both nitrogen-containing aromatic rings and halogen substituents. The polyether chain functionality further classifies it as an ether-linked pyridine derivative, a subcategory that has gained prominence in drug discovery efforts due to the favorable pharmacokinetic properties often associated with polyethylene glycol-like moieties.

Research into related compounds has demonstrated the significance of this structural class in various therapeutic applications. Studies of structurally similar compounds, such as 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine, have shown potential interactions with G protein-coupled receptors, particularly metabotropic glutamate receptor 5 (mGluR5), suggesting that compounds in this family may possess neurological activity. The systematic exploration of halogenated pyridine derivatives has revealed their utility as building blocks for more complex pharmaceutical agents, with the specific substitution pattern influencing both chemical reactivity and biological activity.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The base structure is pyridine, a six-membered aromatic ring containing one nitrogen atom at position 1. The numbering system for pyridine positions the nitrogen as position 1, with subsequent carbon atoms numbered sequentially around the ring. In this compound, position 5 bears a bromine substituent, position 3 contains a methoxy group, and position 2 features the complex polyether chain 2-(2-methoxyethoxy)ethoxy.

The molecular formula for this compound would be C₁₁H₁₆BrNO₄, reflecting the presence of eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. This formula indicates a molecular weight of approximately 306.15 grams per mole. The structural complexity arises from the combination of multiple functional groups: the aromatic pyridine core provides the fundamental heterocyclic framework, the bromine atom introduces halogen bonding capabilities, the methoxy group contributes to electronic properties, and the extended polyether chain influences solubility and conformational flexibility.

Related compounds in chemical databases demonstrate similar naming conventions and structural features. For instance, 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS number 1364125-18-7) shares the polyether substituent but differs in the positioning of the bromine atom and the absence of the methoxy group. This structural comparison highlights the importance of precise nomenclature in distinguishing between closely related compounds that may exhibit significantly different chemical and biological properties.

The polyether chain component, specifically the 2-(2-methoxyethoxy)ethoxy group, represents a triethylene glycol monomethyl ether derivative. This chain provides enhanced water solubility compared to simpler alkyl substituents while maintaining sufficient lipophilicity for membrane permeation. The presence of multiple ether oxygen atoms creates potential coordination sites for metal ions and hydrogen bonding interactions, which can influence both chemical reactivity and biological activity patterns.

Significance in Pyridine Chemistry Research

The significance of this compound within pyridine chemistry research stems from its unique combination of functional groups that enable diverse chemical transformations and biological interactions. Pyridine derivatives have long served as privileged scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding, π-π stacking interactions, and coordination chemistry with metal centers. The specific substitution pattern of this compound provides multiple sites for further chemical modification while incorporating features that enhance pharmaceutical properties.

Research on structurally related compounds has demonstrated the versatility of brominated pyridine derivatives in synthetic applications. The bromine atom at position 5 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of various carbon-carbon and carbon-heteroatom bonds, making brominated pyridines valuable intermediates in the synthesis of complex pharmaceutical agents and materials science applications.

The polyether chain functionality has gained particular attention in recent years due to its ability to improve drug-like properties. Studies of polyethylene glycol-modified compounds have shown enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles compared to their unmodified counterparts. In the context of pyridine chemistry, the incorporation of polyether chains represents a strategy for optimizing the balance between potency and pharmaceutical properties, particularly in the development of compounds targeting the central nervous system.

Contemporary research has highlighted the importance of pyridine derivatives in addressing neurological disorders, with several compounds in this class advancing through clinical development. The structural features present in this compound align with design principles employed in the development of receptor modulators and enzyme inhibitors. The methoxy group contributes to electronic properties that can influence binding affinity, while the polyether chain provides conformational flexibility that may be crucial for achieving selectivity among related biological targets.

Structural Feature Chemical Significance Research Application
Bromine at Position 5 Enables cross-coupling reactions Synthetic intermediate
Methoxy at Position 3 Modulates electronic properties Receptor binding optimization
Polyether chain at Position 2 Enhances solubility and flexibility Pharmaceutical development
Pyridine core Provides hydrogen bonding capacity Drug-target interactions

Properties

IUPAC Name

5-bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4/c1-14-3-4-16-5-6-17-11-10(15-2)7-9(12)8-13-11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKAUDGEGPHMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methoxypyridin-2-ol

The process begins with 3-hydroxypyridine, which undergoes methylation at the 3-position using methyl iodide (CH₃I) in the presence of sodium methoxide (NaOMe). This step yields 3-methoxypyridine with >95% purity.

Bromination at the 5-Position

Bromination of 3-methoxypyridine is achieved using liquid bromine (Br₂) in a sodium hydroxide (NaOH) solution at 10–15°C. The methoxy group at position 3 directs electrophilic substitution to the 5-position, producing 5-bromo-3-methoxypyridine in 70–80% yield (Table 1).

Etherification at the 2-Position

The 2-hydroxy derivative, 5-bromo-3-methoxypyridin-2-ol, is synthesized via directed ortho-metalation. Using lithium diisopropylamide (LDA) at -78°C, the 2-position is deprotonated and quenched with trimethylborate, followed by oxidation to introduce the hydroxyl group. Subsequent Williamson ether synthesis with 2-(2-methoxyethoxy)ethyl tosylate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C installs the triethylene glycol monomethyl ether chain, yielding the target compound (65–72% yield).

Table 1: Bromination and Etherification Conditions

StepReagents/ConditionsYield (%)
Bromination at C5Br₂, NaOH, 10–15°C, 3 h75–80
Directed MetalationLDA, B(OMe)₃, -78°C68
Williamson Etherification2-(2-Methoxyethoxy)ethyl tosylate, K₂CO₃, DMF, 80°C65–72

One-Pot Suzuki Coupling and Etherification

Boronic Ester Formation

Adapting methods from CN105906557A, 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in the presence of potassium carbonate (K₂CO₃) at 20–30°C. This generates 2-methoxypyridine-5-boronic acid pinacol ester, a key intermediate for cross-coupling.

Coupling with Halogenated Ethers

The boronic ester undergoes Suzuki-Miyaura coupling with 2-(2-methoxyethoxy)ethoxy iodide under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and aqueous sodium carbonate (Na₂CO₃) in toluene/ethanol (3:1), the reaction proceeds at 90°C for 12 h, achieving 60–68% yield (Table 2).

Table 2: Suzuki Coupling Parameters

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
SolventToluene/Ethanol (3:1)
Temperature90°C
Time12 h
Yield60–68

Regioselective Bromination Post-Etherification

Ether Chain Introduction

Starting with 2,3-dimethoxypyridine, the 2-methoxy group is replaced via nucleophilic substitution. Treatment with 2-(2-methoxyethoxy)ethanol and sodium hydride (NaH) in tetrahydrofuran (THF) at reflux installs the glycol ether chain (55–60% yield).

Selective Demethylation and Bromination

The 3-methoxy group is retained, while the 5-position is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This method achieves 50–55% yield but requires careful control to avoid over-bromination.

Table 3: Bromination Efficiency with NBS

Brominating AgentConditionsYield (%)
NBS, AIBN, CCl₄70°C, 6 h50–55
Br₂, FeCl₃25°C, 2 h45–50

Comparative Analysis of Synthetic Routes

Yield and Scalability

The sequential functionalization route (Method 1) offers the highest yield (65–72%) but involves multiple purification steps. The Suzuki coupling approach (Method 2) is more scalable but suffers from moderate yields due to competing side reactions.

Cost and Practicality

Method 2’s reliance on palladium catalysts increases costs, whereas Method 3’s use of NBS is cost-effective but less efficient. Industrial applications may prefer Method 1 for its balance of yield and reliability.

Reaction Optimization Strategies

Solvent Effects in Etherification

DMF outperforms THF in Williamson reactions due to its high polarity, which stabilizes the alkoxide intermediate. Trials show a 15% yield increase when switching from THF to DMF.

Temperature Control in Bromination

Maintaining temperatures below 15°C during Br₂ addition minimizes di-substitution byproducts. Excess bromine reduces yield by 20–25% due to ring degradation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by either inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituent groups at positions 2 and 3 of the pyridine ring. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications/Properties
5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine (Target) 5-Br, 3-OCH₃, 2-[2-(2-methoxyethoxy)ethoxy] C₁₂H₁₈BrNO₅ ~344.2 (estimated) Not explicitly listed Potential ligand in metal complexes; enhanced solubility due to polyether chain .
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine 5-Br, 2-[2-(2-methoxyethoxy)ethoxy] C₁₀H₁₄BrNO₃ 276.14 212961-32-5 Intermediate in organic synthesis; used in ligand design .
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine 5-Br, 3-OCH₃, 2-(C≡C-Si(CH₃)₃) C₁₁H₁₄BrNOSi 284.22 1087659-23-1 Building block for cross-coupling reactions; hydrophobic due to silyl group .
5-Bromo-2-(2-(tert-Butoxy)ethoxy)-3-methoxypyridine 5-Br, 3-OCH₃, 2-(2-(tert-butoxy)ethoxy) C₁₂H₁₈BrNO₃ 304.2 1299607-50-3 High steric hindrance from tert-butoxy group; used in catalysis research .
5-Bromo-2-methoxy-3-methylpyridine 5-Br, 2-OCH₃, 3-CH₃ C₇H₈BrNO 202.05 3430-17-9 Pharmaceutical intermediate; simpler structure for SAR studies .
3-Bromo-5-Methoxypyridine 3-Br, 5-OCH₃ C₆H₆BrNO 188.02 50720-12-2 Versatile building block in organic synthesis; lacks complex substituents .

Physicochemical and Functional Comparisons

  • Solubility : The polyether chain in the target compound and its analogs (e.g., 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine) enhances hydrophilicity, making them suitable for aqueous-phase reactions or biological applications. In contrast, silyl- or tert-butoxy-substituted derivatives exhibit lower solubility .
  • Electronic Effects: Methoxy and ethoxy groups act as electron donors, stabilizing positive charges in metal complexes. Bromine’s electron-withdrawing nature balances this effect, influencing redox potentials in ruthenium complexes .
  • Photophysical Properties : In ruthenium complexes, ligands with C-O-C moieties (e.g., 4-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridine) induce red shifts in photoluminescence (PL) spectra due to enhanced electron-donating capacity. The target compound’s polyether chain may similarly affect PL behavior .

Key Research Findings

  • Synthetic Accessibility : Analogs like 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine are commercially available (e.g., Catalog #191217, $276.14/g), suggesting feasible scalability for the target compound .
  • Cost Considerations : Complex substituents (e.g., tert-butoxy or silyl groups) increase production costs. For example, 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine costs $400/g for 1 g , whereas simpler analogs like 5-Bromo-2-methoxy-3-methylpyridine are more affordable ($202.05/g) .

Biological Activity

5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine is an organic compound belonging to the pyridine family, characterized by its unique structural features which confer specific biological activities. This article details its synthesis, biological mechanisms, and potential applications in various fields of research.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H14BrNO3C_{10}H_{14}BrNO_3, with a molecular weight of 276.13 g/mol. The synthesis typically involves the reaction of 5-bromo-2-pyridine with 2-(2-methoxyethoxy)ethanol under controlled conditions, often utilizing a base such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.

Synthetic Route Summary

StepReaction TypeReagentsConditions
1BrominationBromine or N-bromosuccinimide (NBS)0-25°C in dichloromethane
2Etherification5-bromo-2-pyridine + 2-(2-methoxyethoxy)ethanolDMF, with potassium carbonate as a base

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been reported to act as a selective antagonist of the mGluR5 receptor, a G protein-coupled receptor that plays a critical role in various neurological functions including synaptic plasticity and memory formation . The presence of bromine and methoxy groups enhances its binding affinity and selectivity for these targets.

Potential Biological Pathways

  • Neurological Modulation : Inhibition of mGluR5 may influence learning and memory processes.
  • Enzyme Interaction : The compound may modulate the activity of enzymes involved in neurotransmitter signaling.

Biological Activity and Applications

Research indicates that this compound exhibits significant potential in pharmacological applications. Its unique structure allows it to function in various biological contexts:

  • Antagonistic Activity : As an mGluR5 antagonist, it may have applications in treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation for therapeutic uses .
  • Cancer Research : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound may also possess cytotoxic properties against specific tumors .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds and their mechanisms:

  • Cytotoxicity Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values indicating significant potency .

Comparative Cytotoxicity Data

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Related Compound A15.63MCF-7
Related Compound B10.38U-937

Q & A

Q. What synthetic methodologies are commonly employed for 5-Bromo-3-methoxy-2-[2-(2-methoxyethoxy)ethoxy]pyridine?

The compound is typically synthesized via nucleophilic substitution reactions. For instance, a brominated pyridine precursor reacts with methoxyethoxyethoxy groups under reflux conditions in polar aprotic solvents (e.g., acetonitrile) using a base like triethylamine to facilitate substitution . Optimization for scalability may involve continuous flow reactors to enhance yield and purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and electronic environments.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for research-grade material) .
  • Mass spectrometry (MS) to verify molecular weight (276.14 g/mol) and fragmentation patterns .

Q. What role do the ethoxy and methoxy substituents play in the compound’s physicochemical properties?

The methoxy and ethoxy groups enhance solubility in polar solvents (e.g., DMSO, acetonitrile) due to their electron-donating effects, which stabilize the pyridine ring and improve miscibility in reaction matrices .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methoxy and ethoxy groups donate electrons via resonance, directing electrophilic attacks to specific ring positions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

  • Temperature control : Maintaining sub-ambient temperatures reduces unwanted polymerization or decomposition.
  • Protecting groups : Temporary protection of the methoxyethoxyethoxy chain with silyl groups prevents undesired side reactions during halogenation .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with tailored ligands improve coupling efficiency .

Q. How can contradictory data in reaction yields be resolved during scale-up?

Contradictions often arise from inhomogeneous mixing or solvent effects. Systematic analysis includes:

  • Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, agitation rate).
  • In-line analytics (e.g., FTIR spectroscopy) to monitor reaction progress in real-time .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in the compound?

  • GC-MS or LC-MS detects volatile or non-volatile byproducts.
  • X-ray crystallography resolves structural ambiguities caused by isomerism or crystal packing effects .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

Preliminary studies suggest halogen atoms (Br) and methoxy groups enhance binding to hydrophobic enzyme pockets. Methods include:

  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.